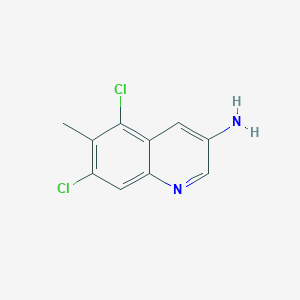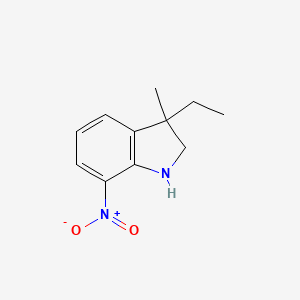
3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of ethyl, methyl, and nitro groups attached to the indole core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. For this compound, the specific phenylhydrazine and ketone precursors would be chosen to introduce the ethyl, methyl, and nitro substituents at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale reactions. This could include using continuous flow reactors to improve yield and efficiency, as well as employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 3-Ethyl-3-methyl-7-amino-2,3-dihydro-1H-indole .
Scientific Research Applications
3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-methyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Methyl-7-nitro-2,3-dihydro-1H-indole: Lacks the ethyl group, affecting its steric properties and interactions with molecular targets.
3-Ethyl-7-nitro-2,3-dihydro-1H-indole: Lacks the methyl group, altering its electronic properties and reactivity.
Uniqueness
3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-ethyl-3-methyl-7-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(2)7-12-10-8(11)5-4-6-9(10)13(14)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
HNSAECMMIZWGEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13213592.png)
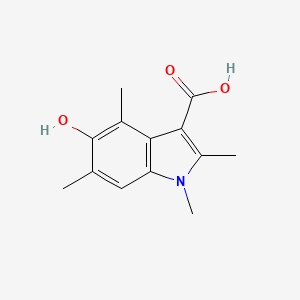
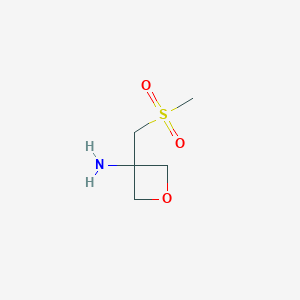
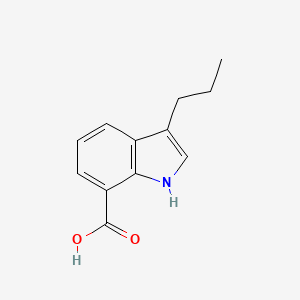
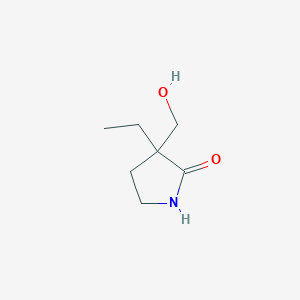
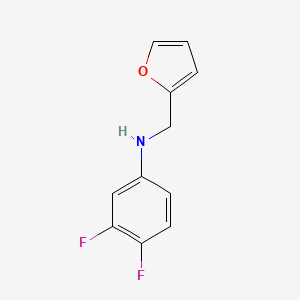
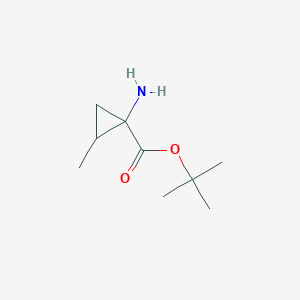
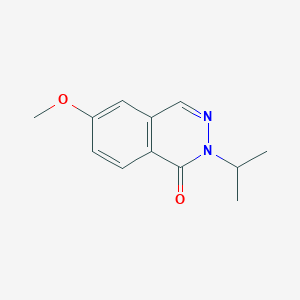
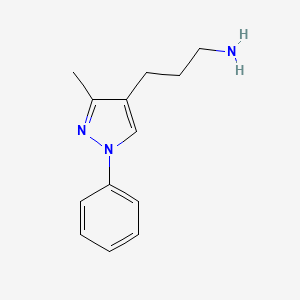
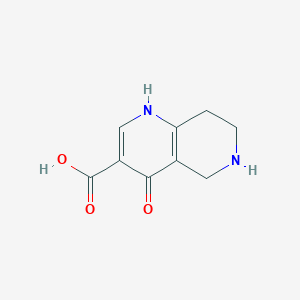
![(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213639.png)
